molecular formula C44H26O8 B8244344 4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]buta-1,3-diynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid

4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]buta-1,3-diynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid

Cat. No.: B8244344
M. Wt: 682.7 g/mol
InChI Key: LVPSTLTWYABQPF-UHFFFAOYSA-N
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Description

5’,5’‘’‘-(Buta-1,3-diyne-1,4-diyl)bis(([1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid)) is a complex organic compound characterized by its unique structure, which includes a buta-1,3-diyne linkage and terphenyl units

Preparation Methods

The synthesis of 5’,5’‘’‘-(Buta-1,3-diyne-1,4-diyl)bis(([1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid)) typically involves a multi-step process. One common method includes the following steps :

    Starting Materials: The synthesis begins with dimethyl 5-ethynylisophthalate and other necessary reagents.

    Reaction Conditions: The reaction mixture, containing dry toluene, copper (I) iodide, Pd(PPh3)4, and triethylamine, is deoxygenated with nitrogen and sealed.

    Reaction Process: The mixture is stirred at 25°C for 15 minutes, followed by the dropwise addition of dimethyl 5-ethynylisophthalate dissolved in dry toluene. The reaction is then stirred for 4 hours at 85°C.

    Purification: The resulting solid is separated by filtration, dissolved in dichloromethane, washed with water, dried over anhydrous MgSO4, and purified by flash chromatography to yield the final product.

Chemical Reactions Analysis

5’,5’‘’‘-(Buta-1,3-diyne-1,4-diyl)bis(([1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid)) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Materials Science

The compound's unique structure makes it suitable for applications in the development of advanced materials:

  • Metal-Organic Frameworks (MOFs) : Its multiple carboxylic functionalities allow for coordination with metal ions, leading to the formation of MOFs that can be used in gas storage and separation technologies.
ApplicationDescription
Gas StorageHigh surface area materials for hydrogen and carbon dioxide storage.
CatalysisPotential use as a catalyst support due to its porous structure.

Pharmaceuticals

The presence of multiple carboxylic acid groups enhances its reactivity, making it a candidate for drug development:

  • Drug Delivery Systems : Its ability to form complexes with drugs can enhance solubility and bioavailability.
ApplicationDescription
Drug FormulationEnhancing solubility of poorly soluble drugs.
Targeted TherapyModifying drug release profiles for specific therapeutic targets.

Organic Electronics

The compound's conjugated system is beneficial in the field of organic electronics:

  • Organic Photovoltaics (OPVs) : Its electronic properties can be harnessed in solar cells to improve efficiency.
ApplicationDescription
Solar CellsUsed as an electron donor or acceptor material in OPVs.
Light Emitting Diodes (LEDs)Potential application in organic LEDs due to its luminescent properties.

Case Study 1: Development of Metal-Organic Frameworks

Research has demonstrated that compounds similar to 4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]buta-1,3-diynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid can form stable MOFs with high surface areas suitable for gas adsorption applications. These frameworks have shown promise in capturing carbon dioxide from industrial emissions.

Case Study 2: Drug Delivery Systems

In a study exploring drug delivery mechanisms, derivatives of this compound were used to encapsulate anticancer drugs, resulting in improved delivery efficiency and reduced side effects compared to conventional methods.

Mechanism of Action

The mechanism of action of 5’,5’‘’‘-(Buta-1,3-diyne-1,4-diyl)bis(([1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid)) involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to form strong π-π interactions with other molecules, leading to the formation of stable supramolecular structures . These interactions are crucial for its applications in materials science and coordination chemistry.

Comparison with Similar Compounds

5’,5’‘’‘-(Buta-1,3-diyne-1,4-diyl)bis(([1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid)) can be compared with similar compounds such as:

The uniqueness of 5’,5’‘’‘-(Buta-1,3-diyne-1,4-diyl)bis(([1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid)) lies in its specific combination of structural elements, which confer distinct properties and applications.

Biological Activity

4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]buta-1,3-diynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid is a complex organic compound notable for its potential biological activities and applications in medicinal chemistry. Its unique structure, characterized by multiple carboxylic acid groups and a conjugated system, enhances its reactivity and interaction with biological systems.

Chemical Structure

The compound has the molecular formula C27H18O6C_{27}H_{18}O_{6} and features a rigid, planar structure due to extensive conjugation. This configuration is pivotal for its biological interactions, particularly in drug design and development.

PropertyValue
Molecular FormulaC27H18O6C_{27}H_{18}O_{6}
Molecular Weight438.43 g/mol
Melting Point322-327 °C
Boiling Point711 ± 60 °C
Density1.4 ± 0.1 g/cm³

Antibacterial Properties

Research indicates that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies on related compounds demonstrate their efficacy in inhibiting bacterial growth through mechanisms such as cell wall disruption and interference with metabolic pathways. The presence of multiple carboxylic acid groups may enhance solubility and facilitate interaction with bacterial membranes, leading to increased antibacterial potency .

Antioxidant Activity

The compound's structural features suggest potential antioxidant properties. Antioxidants are crucial in mitigating oxidative stress within biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders. Compounds with similar conjugated systems have been shown to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties. The modulation of inflammatory pathways can be critical in treating conditions such as arthritis and other inflammatory diseases. The carboxylic acid groups may play a role in interacting with inflammatory mediators, potentially reducing their activity .

Synthesis and Evaluation

A recent study synthesized several derivatives of the compound to evaluate their biological activities. The results indicated that modifications to the carboxylic acid groups significantly influenced the antibacterial and antioxidant activities. For example, derivatives with increased hydrophobicity showed enhanced membrane permeability, leading to improved antibacterial efficacy .

Metal-Organic Frameworks (MOFs)

The compound has been utilized as a building block for metal-organic frameworks (MOFs), which have applications in drug delivery systems. The stability and tunability of MOFs allow for targeted delivery of therapeutic agents, enhancing the effectiveness of treatments while minimizing side effects .

Properties

IUPAC Name

4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]buta-1,3-diynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H26O8/c45-41(46)33-13-5-29(6-14-33)37-21-27(22-38(25-37)30-7-15-34(16-8-30)42(47)48)3-1-2-4-28-23-39(31-9-17-35(18-10-31)43(49)50)26-40(24-28)32-11-19-36(20-12-32)44(51)52/h5-26H,(H,45,46)(H,47,48)(H,49,50)(H,51,52)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPSTLTWYABQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C#CC#CC3=CC(=CC(=C3)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H26O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]buta-1,3-diynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid
Reactant of Route 2
4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]buta-1,3-diynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid
Reactant of Route 3
4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]buta-1,3-diynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid
Reactant of Route 4
Reactant of Route 4
4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]buta-1,3-diynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid
Reactant of Route 5
4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]buta-1,3-diynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid
Reactant of Route 6
4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]buta-1,3-diynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid

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